(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium
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Overview
Description
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium is a compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazones, oxides, and reduced hydrazine derivatives .
Scientific Research Applications
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA replication and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(E)-2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid: This compound is similar in structure and also exhibits potent biological activities.
4-Chlorophenylhydrazine hydrochloride: A precursor in the synthesis of (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium.
Uniqueness
This compound is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H10ClN3O |
---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium |
InChI |
InChI=1S/C8H10ClN3O/c1-2-12(13)11-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3/b12-11+ |
InChI Key |
OXOUWGJOVFPWLQ-VAWYXSNFSA-N |
Isomeric SMILES |
CC/[N+](=N\NC1=CC=C(C=C1)Cl)/[O-] |
Canonical SMILES |
CC[N+](=NNC1=CC=C(C=C1)Cl)[O-] |
Origin of Product |
United States |
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